molecular formula C14H20ClN3O2 B2428690 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide CAS No. 1218192-74-5

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide

カタログ番号 B2428690
CAS番号: 1218192-74-5
分子量: 297.78
InChIキー: FPPLBRCFLNUBKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, also known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a crucial role in the signaling pathways that control the differentiation, proliferation, and activation of T cells. CP-690,550 has been investigated as a potential therapeutic agent for a range of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide exerts its therapeutic effects by selectively inhibiting JAK3-mediated signaling pathways in T cells. JAK3 is a key component of the signaling pathways that control the differentiation, proliferation, and activation of T cells, and its inhibition leads to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Biochemical and Physiological Effects
2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to have specific biochemical and physiological effects on the immune system. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

実験室実験の利点と制限

One of the major advantages of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide for lab experiments is its selectivity for JAK3-mediated signaling pathways in T cells. This allows researchers to investigate the specific role of JAK3 in immune-mediated diseases and the potential therapeutic effects of JAK3 inhibition. However, one limitation of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is that it may have off-target effects on other JAK family members, particularly JAK1. This can complicate the interpretation of experimental results and may limit the therapeutic potential of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in certain diseases.

将来の方向性

There are several potential future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide and its applications in immune-mediated diseases. One area of interest is the development of combination therapies that target multiple signaling pathways in the immune system. 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to be effective in combination with other drugs such as methotrexate in the treatment of rheumatoid arthritis, and further investigation of combination therapies may lead to improved clinical outcomes.
Another potential direction for research is the investigation of the long-term safety and efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with immune-mediated diseases. While clinical trials have demonstrated the short-term efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, further research is needed to determine its long-term effects on disease progression, joint damage, and other clinical outcomes.
Finally, there is potential for the development of new JAK3 inhibitors with improved selectivity and efficacy. While 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has shown promising results in preclinical and clinical trials, the development of new drugs with improved pharmacological properties may lead to more effective treatments for immune-mediated diseases.

合成法

The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide involves several steps, starting with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N,4-trimethylpentane-1,3-diamine to form the amide intermediate, which is subsequently reacted with formic acid to form the final product. The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been optimized to produce high yields and purity, and the compound can be obtained in both crystalline and amorphous forms.

科学的研究の応用

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. In vivo studies in animal models have shown that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is effective in reducing inflammation and disease activity in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Clinical trials of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with rheumatoid arthritis have shown that the drug is effective in reducing disease activity and improving clinical outcomes. In a phase II study, 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide was shown to be superior to placebo in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and reducing joint damage. Further clinical trials have investigated the efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in other immune-mediated diseases, including psoriasis and inflammatory bowel disease, with promising results.

特性

IUPAC Name

2-chloro-N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9(2)7-11(14(20)18(3)4)17-13(19)10-5-6-16-12(15)8-10/h5-6,8-9,11H,7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLBRCFLNUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。